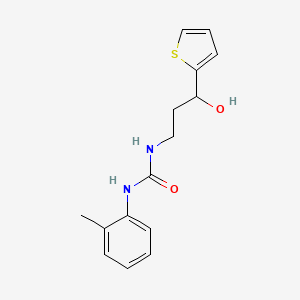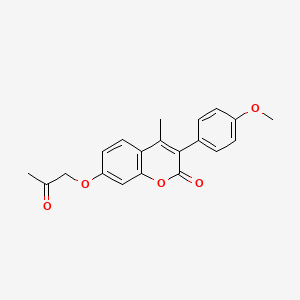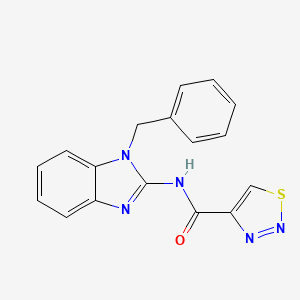
N-(propan-2-yl)quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(propan-2-yl)quinolin-3-amine” is a chemical compound with the molecular formula C12H14N2 . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a propan-2-yl group via a nitrogen atom . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Quinoline derivatives have been employed in organic synthesis, showcasing their utility in the formation of complex molecules. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline amine with furan-2-carbonyl chloride, followed by several electrophilic and nucleophilic substitution reactions to yield various quinoline-containing compounds (El’chaninov & Aleksandrov, 2017).
Material Science
- Quinoline derivatives have shown potential in the development of materials for organic light-emitting diodes (OLEDs). For instance, novel quinoxaline derivatives containing arylaminated aceanthrylene were synthesized and evaluated as red light-emitting materials, indicating the role of quinoline frameworks in enhancing the performance of OLEDs (Jang et al., 2011).
Medicinal Chemistry
- In the realm of medicinal chemistry, quinoline derivatives have been explored for their potential as therapeutic agents. A study on the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives highlighted their effectiveness against human breast tumor cell lines, positioning quinoline derivatives as promising candidates for anticancer drug development (Zhang et al., 2007).
- Another study discovered 5-methoxyquinoline derivatives as potent inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a key enzyme involved in gene regulation. These findings underscore the potential of quinoline derivatives in targeted cancer therapy (Xiang et al., 2015).
Antibacterial and Antimicrobial Activity
- Quinoline derivatives have also been evaluated for their antibacterial properties. A study involving the synthesis and characterization of transition metal complexes of N-[(E)-pyridin-3- ylmethylidene]quinolin-3-amine (PMQA) demonstrated significant activity against various bacterial species, highlighting the potential of quinoline derivatives in antibacterial applications (Saeed-ur-Rehman et al., 2013).
Zukünftige Richtungen
Quinoline and its derivatives, including “N-(propan-2-yl)quinolin-3-amine”, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of novel synthesis protocols and the exploration of their biological and pharmaceutical activities are promising future directions .
Wirkmechanismus
Target of Action
N-(propan-2-yl)quinolin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are likely to be proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their functionMolecular docking studies have shown that this compound has a lower binding energy with the proteins in the pi3k/akt/mtor pathway , suggesting a strong interaction.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cellular processes, including cell growth, proliferation, and survival. By interacting with proteins in this pathway, this compound could potentially affect these processes, leading to downstream effects such as inhibition of cell proliferation .
Pharmacokinetics
It is predicted to satisfy the adme profile , suggesting that it has suitable properties for bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound could potentially inhibit cell proliferation, which could be beneficial in the treatment of conditions like cancer .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives, including N-(propan-2-yl)quinolin-3-amine, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
While specific cellular effects of this compound are not documented, quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .
Molecular Mechanism
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Eigenschaften
IUPAC Name |
N-propan-2-ylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-11-7-10-5-3-4-6-12(10)13-8-11/h3-9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQJPNURFLZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![6-[(2-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)
![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)


![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)
![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2775186.png)
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![5-Fluoro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2775191.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2775194.png)
